Suiwripfuafdjp-bqbzgakwsa-

Übersicht

Beschreibung

Synthesis Analysis

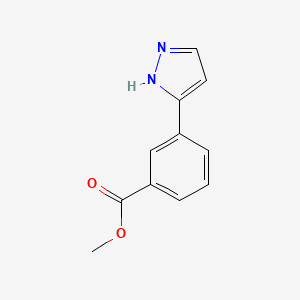

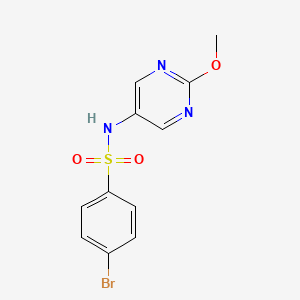

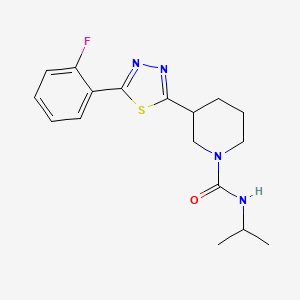

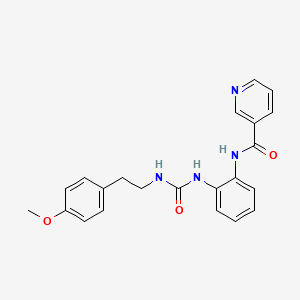

This involves understanding how the compound is synthesized. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

This involves understanding the compound’s molecular structure, which can be determined using various spectroscopic methods .Chemical Reactions Analysis

This involves understanding how the compound reacts with other compounds. This can be determined experimentally or predicted based on the compound’s functional groups .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, etc .Wissenschaftliche Forschungsanwendungen

1. Resistance Mechanisms and Cross-Resistance

Bedaquiline, an ATP synthase inhibitor, is pivotal in treating multi-drug resistant tuberculosis. Research has revealed that resistance to Bedaquiline can develop through target-based mutations and non-target based mechanisms, the latter involving mutations in the Rv0678 gene, a repressor of the MmpS5-MmpL5 efflux pump genes. Such mutations lead to efflux-based resistance, decreasing the bactericidal efficacy of the drug. Intriguingly, cross-resistance between Bedaquiline and clofazimine (CFZ) has been noted, which may significantly impact clinical treatments (Andries et al., 2014).

2. Impact on Bacterial Metabolism

Bedaquiline's bactericidal activity manifests slowly, primarily due to its impact on bacterial metabolism. The drug induces bacteriostasis by inhibiting ATP synthesis, prompting Mycobacterium tuberculosis to switch to ATP-generating pathways like lipid metabolism and induce the dormancy regulon. This metabolic remodeling enables the bacteria to maintain viability during the initial exposure to the drug, indicating a sophisticated survival strategy against pharmacological intervention (Koul et al., 2014).

3. Activation of Host Immune Resistance

Remarkably, Bedaquiline also influences the host's immune system. It has been found to reprogram human macrophages into potent bactericidal phagocytes when exposed to the drug. This reprogramming involves significant changes in gene expression related to metabolism, lysosome biogenesis, and activation. Bedaquiline activates multiple antimicrobial defense mechanisms within macrophages, such as nitric oxide production, phagosome-lysosome fusion, and autophagy, enhancing the intracellular killing of various bacterial species, including those naturally insensitive to Bedaquiline (Giraud-Gatineau et al., 2019).

Wirkmechanismus

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, and other hazards. Material Safety Data Sheets (MSDS) are a good source of this information .

For a specific compound, you would need to search scientific literature and databases. Google Scholar and PubMed are good starting points for finding relevant papers . Please make sure you have the correct identifier or name for the compound you’re interested in. If you have more information or if there’s a specific compound you’re interested in, feel free to ask!

Eigenschaften

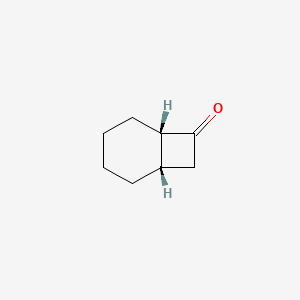

IUPAC Name |

(1S,6S)-bicyclo[4.2.0]octan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-5-6-3-1-2-4-7(6)8/h6-7H,1-5H2/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIWRIPFUAFDJP-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one](/img/structure/B2378517.png)

![3-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-6-thien-2-ylpyridazine](/img/structure/B2378523.png)

![2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2378524.png)

![1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2378528.png)

![[3-(Cyanomethyl)-5-fluorophenyl]boronic acid](/img/structure/B2378530.png)

![4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol](/img/structure/B2378536.png)